Cratoxyarborequinone A

Description

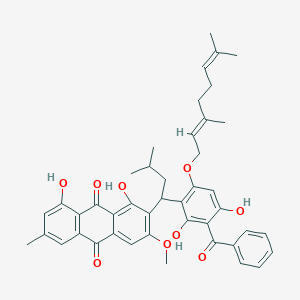

Cratoxyarborequinone A is a naturally occurring anthraquinone derivative isolated from plants of the Cratoxylum genus, particularly Cratoxylum formosum. Its structure features a central anthraquinone core substituted with hydroxyl groups and a branched isoprenoid side chain, contributing to its unique physicochemical properties . However, its industrial applications, particularly in pharmaceutical extraction processes, are influenced by its solubility behavior in supercritical carbon dioxide (scCO₂), a critical parameter for efficient isolation and purification .

Properties

Molecular Formula |

C44H46O9 |

|---|---|

Molecular Weight |

718.8 g/mol |

IUPAC Name |

2-[1-[3-benzoyl-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,4-dihydroxyphenyl]-3-methylbutyl]-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione |

InChI |

InChI=1S/C44H46O9/c1-23(2)12-11-13-25(5)16-17-53-34-22-32(46)39(40(47)27-14-9-8-10-15-27)44(51)37(34)28(18-24(3)4)36-33(52-7)21-30-38(43(36)50)42(49)35-29(41(30)48)19-26(6)20-31(35)45/h8-10,12,14-16,19-22,24,28,45-46,50-51H,11,13,17-18H2,1-7H3/b25-16+ |

InChI Key |

RVMDRFGVGIPJRT-PCLIKHOPSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C(CC(C)C)C4=C(C=C(C(=C4O)C(=O)C5=CC=CC=C5)O)OC/C=C(\C)/CCC=C(C)C)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C(CC(C)C)C4=C(C=C(C(=C4O)C(=O)C5=CC=CC=C5)O)OCC=C(C)CCC=C(C)C)O |

Synonyms |

cratoxyarborequinone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Solubility of Anthraquinones in scCO₂

| Compound | Temperature (K) | Pressure (MPa) | Solubility (mg/g) |

|---|---|---|---|

| This compound | 318 | 25 | 0.045 |

| Emodin | 318 | 25 | 0.082 |

| Aloe-emodin | 318 | 25 | 0.067 |

| This compound | 328 | 30 | 0.121 |

| Emodin | 328 | 30 | 0.214 |

| Aloe-emodin | 328 | 30 | 0.183 |

Key Observations:

- This compound exhibits ~45–50% lower solubility than emodin and aloe-emodin under identical conditions .

- Solubility increases with temperature and pressure for all compounds, but the rate of increase for this compound is less pronounced.

Structural Determinants of Solubility

The reduced solubility of this compound is attributed to its branched isoprenoid side chain, which introduces steric hindrance and lowers molecular symmetry. In contrast, emodin and aloe-emodin possess linear side chains and fewer steric effects, enhancing their interactions with scCO₂ . Additionally, the higher molecular weight of this compound (454.5 g/mol) compared to emodin (270.2 g/mol) and aloe-emodin (294.3 g/mol) further reduces its solubility, as heavier molecules exhibit weaker dispersion forces in scCO₂ .

Q & A

Basic Research Questions

Q. What established methodologies are recommended for isolating Cratoxyarborequinone A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like column chromatography (CC) or high-performance liquid chromatography (HPLC). Key steps include:

Sample Preparation : Lyophilize plant material to preserve labile compounds.

Solvent Selection : Use polarity gradients to fractionate extracts.

Purification : Apply silica gel or reverse-phase HPLC with UV/Vis or mass-directed detection.

Validation requires comparison with reference spectra (if available) and purity assessment via NMR .

Q. How can spectroscopic techniques (e.g., NMR, MS) be optimized to characterize this compound’s structure?

- Methodological Answer :

- NMR : Use 2D experiments (HSQC, HMBC, COSY) to resolve overlapping signals and assign stereochemistry. Deuterated solvents (e.g., CDCl₃) and internal standards (TMS) ensure accuracy.

- Mass Spectrometry : High-resolution MS (HRMS) with ESI or MALDI ionization confirms molecular formula. Fragmentation patterns (MS/MS) elucidate functional groups.

Cross-referencing with computational predictions (DFT for NMR shifts) enhances reliability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Standardized Assays : Replicate bioactivity tests (e.g., antimicrobial MIC assays) under controlled conditions (pH, temperature, solvent consistency).

- Meta-Analysis : Systematically review datasets to identify variables (e.g., cell line specificity, compound purity) causing discrepancies.

- Dose-Response Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms.

Transparency in raw data sharing and adherence to FAIR principles mitigate reproducibility issues .

Q. How do computational models predict this compound’s biosynthetic pathways, and how can these align with experimental data?

- Methodological Answer :

- In Silico Tools : Use genome mining (antiSMASH, PRISM) to identify biosynthetic gene clusters (BGCs) in host organisms.

- Pathway Prediction : Map putative enzymes (e.g., polyketide synthases) to structural motifs using docking software (AutoDock, Schrödinger).

- Experimental Validation : Knockout mutants or heterologous expression in model systems (e.g., E. coli) confirm pathway activity.

Divergences between predictions and lab results may highlight undiscovered regulatory elements or enzyme promiscuity .

Q. What advanced analytical approaches quantify trace impurities in synthetic this compound batches?

- Methodological Answer :

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective quantification of impurities at ppm levels.

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomeric byproducts.

- QC Protocols : Implement statistical process control (SPC) charts to track batch-to-batch variability.

Method validation follows ICH guidelines for specificity, linearity, and robustness .

Data Contradiction and Synthesis Challenges

Q. How can researchers address conflicting reports on this compound’s stability under varying pH conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) across pH ranges (2–10) with UPLC monitoring.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions.

- Structural Analysis : Correlate degradation products (via HRMS) with pH-sensitive functional groups (e.g., quinone moieties).

Contradictions may arise from solvent interactions or photolytic degradation, requiring controlled light exposure during experiments .

Methodological Frameworks for Hypothesis Testing

Q. What criteria define a robust research question for studying this compound’s mechanism of action?

- Methodological Answer : Apply the FINER framework:

- Feasible : Ensure access to required tools (e.g., CRISPR for target validation).

- Interesting : Focus on understudied targets (e.g., mitochondrial enzymes).

- Novel : Explore synergy with existing drugs (e.g., antibiotic adjuvants).

- Ethical : Use in vitro models before animal testing.

- Relevant : Align with global health priorities (e.g., antimicrobial resistance) .

Tables for Methodological Comparison

| Analytical Technique | Application to this compound | Key Parameters | Evidence Reference |

|---|---|---|---|

| HRMS | Molecular formula confirmation | Resolution > 30,000; mass error < 2 ppm | |

| 2D NMR | Stereochemical assignment | NOESY for spatial proximity; J-coupling | |

| Chiral HPLC | Enantiomeric purity assessment | Column: Chiralpak IA; mobile phase: hexane/IPA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.